molecular formula C8H6ClNO4 B2668577 3-(Chloromethyl)-2-nitrobenzoic acid CAS No. 1566276-17-2

3-(Chloromethyl)-2-nitrobenzoic acid

Cat. No. B2668577
CAS RN: 1566276-17-2
M. Wt: 215.59
InChI Key: GWCKRMZILUFTIU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a meta-substituted benzoic acid derivative .


Molecular Structure Analysis

The chloromethyl group in organic chemistry is a functional group that has the chemical formula −CH2−Cl . The molecular formula of 3-(Chloromethyl)benzoic acid is C8H7ClO2 .


Chemical Reactions Analysis

The chloromethyl group is introduced into aromatic compounds via the chloromethylation reaction . More research is needed to understand the specific chemical reactions involving this compound.

Scientific Research Applications

Sulfhydryl Group Determination

A study by Ellman (1959) highlights the use of a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), synthesized from a compound similar to 3-(Chloromethyl)-2-nitrobenzoic acid. This disulfide is useful for determining sulfhydryl groups in biological materials, and has shown promise in reactions with blood, providing insights into the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Molecular Structure Analysis

Kumar et al. (2014) synthesized 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, which is structurally similar to this compound. Their research involved IR, X-ray diffraction, and DFT methods to analyze the molecular structure, revealing insights into the compound's hyperpolarizability, HOMO and LUMO analysis, and molecular stability (Kumar et al., 2014).

Anticonvulsant Activity

D'angelo et al. (2008) explored the anticonvulsant activities of Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid. This study includes an analysis of the unique bonding features and physical properties of these compounds, which can account for their anticonvulsant activities, demonstrating the therapeutic potential of nitrobenzoic acid derivatives (D'angelo et al., 2008).

Chemical Synthesis

Yi-fen et al. (2010) used 3-Methyl-2-nitrobenzoic acid, similar to this compound, in a series of reactions leading to the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate in the production of chlorantraniliprole. This demonstrates the compound's role in facilitating complex chemical syntheses (Yi-fen et al., 2010).

Photoluminescence and Gas Sensor Properties

Su et al. (2010) utilized p-nitrobenzoic acid as a structure-directing agent in the hydrothermal synthesis of WO3 nanoplates. The study focuses on the photoluminescence and gas sensor properties of these nanoplates, indicating potential applications in sensing technologies (Su et al., 2010).

Luminescence Quantum Yield in Coordination Polymers

De Bettencourt-Dias and Viswanathan (2006) investigated luminescent lanthanide ion-based coordination polymers with nitrobenzoic acid ligands. Their work, involving X-ray crystallography and luminescence spectroscopy, highlights the potential of these polymers in developing luminescent materials (De Bettencourt-Dias & Viswanathan, 2006).

Safety and Hazards

3-(Chloromethyl)-2-nitrobenzoic acid may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

properties

IUPAC Name

3-(chloromethyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-4-5-2-1-3-6(8(11)12)7(5)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCKRMZILUFTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1566276-17-2
Record name 3-(chloromethyl)-2-nitrobenzoic acid
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